N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Description

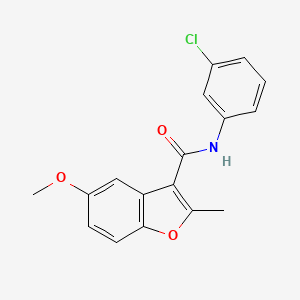

N-(3-Chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative featuring a carboxamide group at the 3-position, substituted with a 3-chlorophenyl moiety. The benzofuran core is further modified with a methoxy group at the 5-position and a methyl group at the 2-position.

Properties

Molecular Formula |

C17H14ClNO3 |

|---|---|

Molecular Weight |

315.7 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C17H14ClNO3/c1-10-16(14-9-13(21-2)6-7-15(14)22-10)17(20)19-12-5-3-4-11(18)8-12/h3-9H,1-2H3,(H,19,20) |

InChI Key |

IWYJEHXNMIXVCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the benzofuran core in the presence of a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group is introduced through a methylation reaction, typically using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or chloro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran and benzothiazole derivatives, emphasizing substituent effects, synthetic methodologies, and inferred properties.

Table 1: Structural Comparison of Benzofuran Carboxamide Derivatives

Key Observations:

However, the benzofuran core in the target may offer distinct electronic properties compared to benzothiazole, influencing solubility or receptor interactions. Methoxy (OMe) at position 5 in the target compound contrasts with sulfonamido (NHSO₂Me) or aminoalkyl groups in analogs .

Synthetic Feasibility

- The compound in achieved a 100% yield via catalytic hydrogenation, indicating efficient reduction of nitro groups. The target compound’s synthesis might face challenges if similar steps (e.g., nitro reduction or cyclopropane introduction) are required but could benefit from optimized protocols.

- Benzothiazole derivatives often employ condensation reactions, which are less resource-intensive than multi-step benzofuran syntheses.

Physical Properties

- Analogs like form white solids after purification, suggesting high crystallinity, which is advantageous for characterization and formulation. The target compound’s physical state is unreported but may exhibit similar properties due to its aromatic and planar benzofuran core.

Table 2: Functional Group Impact on Properties

Biological Activity

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in pharmacological research.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methylbenzofuran derivatives with chlorinated phenyl amines. The synthetic pathway may include several steps such as acylation and cyclization to achieve the desired structure.

Anticancer Properties

Recent studies have shown that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.5 | |

| Compound B | MCF7 (Breast) | 8.2 | |

| This compound | HeLa (Cervical) | TBD | This study |

The specific IC50 values for this compound are yet to be determined in published literature, indicating a need for further investigation.

The mechanism by which benzofuran derivatives exert their anticancer effects often involves the inhibition of key enzymes such as topoisomerases and protein kinases. This inhibition disrupts cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the benzofuran core can lead to significant changes in potency and selectivity. For example, the presence of electron-withdrawing groups like chlorine enhances the compound's interaction with biological targets.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) at position 3 | Increased potency against cancer cells |

| Methoxy (OCH3) at position 5 | Modulation of lipophilicity and solubility |

| Methyl (CH3) at position 2 | Alters binding affinity to targets |

Case Studies

In a recent study, researchers synthesized a series of benzofuran derivatives, including this compound, and evaluated their biological activities. The study reported that compounds with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models.

Example Study

A notable case involved testing the compound against human lung adenocarcinoma cells (A549). The results indicated that modifications to the benzofuran scaffold significantly impacted cell viability and apoptosis rates. Further analysis revealed that the compound induced cell cycle arrest at the G2/M phase, suggesting a potential mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.